molecular formula C9H11BrClN B6241250 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride CAS No. 2375270-88-3

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6241250
CAS No.: 2375270-88-3
M. Wt: 248.5
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the reaction of 6-bromo-2,3-dihydro-1H-indole with methylating agents under controlled conditions. One method involves dissolving the starting material in dichloromethane, adding trifluoroacetic acid and triethylsilane, and allowing the reaction to proceed at room temperature for 16 hours. The reaction mixture is then treated with ammonia to adjust the pH to around 9, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles and indoline derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Scientific Research Applications

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain kinases or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-indole
  • 7-methyl-1H-indole
  • 6-bromo-3-oxo-2H-indole

Uniqueness

6-bromo-7-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

2375270-88-3

Molecular Formula

C9H11BrClN

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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